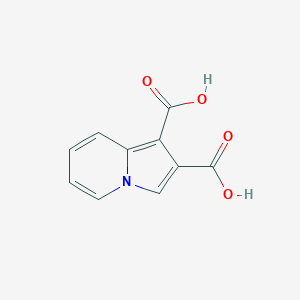![molecular formula C16H24N2O3S B2468539 4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 1173073-10-3](/img/structure/B2468539.png)
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane” is a complex organic compound. Unfortunately, there’s limited specific information available about this exact compound .
Synthesis Analysis
The synthesis of similar compounds, such as diazaspiro[4.5]decane scaffolds, involves reactions with a range of substituted aryl halides in the presence of Pd(OAc)2–PPh3 . This process forms three carbon–carbon bonds in a domino reaction, which involves highly regioselective C–C coupling and spiro scaffold steps .Molecular Structure Analysis
The molecular structure of similar compounds, such as spiro[4.5]decane, includes the arrangement of atoms and the chemical bonds that hold the atoms together . The spiro[4.5]decane molecule contains a total of 29 bonds, including 11 non-H bonds, 1 five-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds, such as diazaspiro[4.5]decane scaffolds, include highly regioselective C–C coupling and spiro scaffold steps .Wissenschaftliche Forschungsanwendungen
- The multiple binding domains within MOSCs allow efficient encapsulation of guest molecules, making them promising candidates for drug delivery . Researchers are exploring their potential in targeted drug release and controlled drug transport.
Drug Delivery Systems
Anticonvulsant Activity
Safety And Hazards
Eigenschaften
IUPAC Name |
4-(2,4,6-trimethylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c1-12-10-13(2)15(14(3)11-12)22(19,20)18-8-9-21-16(18)4-6-17-7-5-16/h10-11,17H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCEMVCISFAEQMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCOC23CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-phenylpropanamide hydrochloride](/img/structure/B2468465.png)


![N-{4-[2-(6-bromo-3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}methanesulfonamide](/img/structure/B2468469.png)
![3-[5-(ethylamino)-1,3,4-thiadiazol-2-yl]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridin-2-one](/img/structure/B2468471.png)
![4-Chlorobenzyl 5,6-dihydrobenzo[h]cinnolin-3-yl sulfide](/img/structure/B2468473.png)


![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2468477.png)